Sari 59-801 (CAS 80565-58-8) represents a structurally novel class of orally active hypoglycemic agents that emerged during a pivotal era of diabetes therapeutics research. Characterized by its distinctive indole-isoxazole hybrid structure and insulin-secretagogue mechanism, this compound provided significant insights into β-cell stimulation pathways distinct from sulfonylureas. Its discovery filled a crucial pharmacological niche during the 1980s when researchers actively sought alternatives to existing therapies with improved efficacy profiles or reduced side effect potential. While not commercialized as a therapeutic agent, Sari 59-801 remains a valuable research tool for investigating pancreatic β-cell function and glucose homeostasis mechanisms, offering a unique chemical scaffold for structural optimization [1] [5].
Sari 59-801 emerged from systematic medicinal chemistry efforts in the early 1980s, with its first comprehensive biological characterization published in 1985. Developed under the Sandoz pharmaceutical research umbrella (evident from its "SaRI" designation, signifying Sandoz Research Institute), this compound was strategically investigated during a period when researchers sought alternatives to sulfonylurea drugs. The mid-1980s witnessed intensified exploration of insulin secretion mechanisms, particularly focusing on cAMP-mediated pathways and calcium flux in pancreatic β-cells. Sari 59-801 entered this landscape as a structurally unique compound demonstrating potent glucose-lowering effects across species. Initial pharmacological screening revealed its exceptional oral bioavailability – a key therapeutic advantage – alongside significant insulinotropic activity. The compound's identification stemmed from targeted structural exploration of heterocyclic systems, specifically focusing on optimizing indole-oxazole derivatives for metabolic activity. Patent literature from this period reflects considerable industrial interest in similar structural classes, positioning Sari 59-801 within a competitive field of hypoglycemic agent discovery [4] [5].
Table 1: Fundamental Characteristics of Sari 59-801
Property | Value/Description | Source/Context |
---|---|---|
CAS Registry Number | 80565-58-8 | Unique chemical identifier |
Molecular Formula | C₁₈H₂₃N₃O₂ | Elemental composition |
Systematic IUPAC Name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | Chemical nomenclature |
Molecular Weight | 313.40 g/mol | Calculated mass |
Mechanism of Action | Insulin secretagogue | Stimulates pancreatic β-cell insulin release |
Primary Indication | Hypoglycemic research compound | Investigational use only |
Sari 59-801 demonstrated compelling preclinical efficacy, establishing itself as a valuable pharmacological tool for studying insulin secretion. Its hallmark characteristic is the potent stimulation of insulin release from pancreatic β-cells, confirmed in both in vitro islet studies and in vivo models across multiple species (mice, rats, monkeys). Research demonstrated significant blood glucose reductions in fasting normal mice (ED₂₅ = 110 mg/kg at 2 hours) and rats (ED₂₅ = 86 mg/kg at 2 hours), accompanied by substantial plasma insulin elevation (62% increase at 100 mg/kg in rats). Crucially, it inhibited postprandial hyperglycemia following an oral starch load in rodents (ED₅₀ = 37 mg/kg), highlighting potential for meal-related glucose control. Notably, genetically diabetic (db+/db+) mice exhibited heightened sensitivity (ED₂₅ = 47 mg/kg) compared to lean littermates (ED₂₅ = 131 mg/kg), suggesting potential utility in insulin-resistant states [2] [4] [5].
The compound's mechanism was distinct from sulfonylureas, acting largely, if not entirely, via glucose-dependent insulin secretion. Studies using isolated rat islets demonstrated Sari 59-801 stimulated insulin release at concentrations between 0.05 to 0.3 mM. Mechanistic investigations linked this stimulation to increased cAMP concentrations and enhanced calcium uptake in β-cells, providing crucial insights into non-sulfonylurea pathways modulating insulin exocytosis. Importantly, no tolerance to the hypoglycemic effect developed after 28 days of repeated dosing in rats, suggesting potential sustainability lacking in some earlier agents. However, activity critically depended on functional β-cells; it showed minimal efficacy in severely diabetic models like alloxan-diabetic rats or streptozotocin-diabetic mice at moderate doses (200 mg/kg), with only modest effects (21-39% glucose reduction) at very high doses (400 mg/kg), likely reflecting stimulation of residual β-cell function. This β-cell dependence solidified its role as a pure insulin secretagogue research tool [4] [5] [7].
Table 2: Comparative Hypoglycemic Activity of Sari 59-801 in Preclinical Models
Species/Model | Endpoint Measured | Potency (ED Value or Effective Dose) | Key Finding |
---|---|---|---|
Normal Fasting Mice | Blood Glucose Reduction (2h) | ED₂₅ = 110 mg/kg p.o. | Significant hypoglycemic activity |
Normal Fasting Rats | Blood Glucose Reduction (2h) | ED₂₅ = 86 mg/kg p.o. | Significant hypoglycemic activity |
Normal Fasting Rats | Plasma Insulin Elevation | 62% increase at 100 mg/kg p.o. | Direct insulinotropic effect |
Normal Mice/Rats | Starch Load Hyperglycemia | ED₅₀ = 37 mg/kg p.o. (1h pre-treatment) | Suppression of postprandial glucose rise |
Gen Diabetic (db+/db+) Mice | Blood Glucose Reduction | ED₂₅ = 47 mg/kg p.o. | Greater potency than in lean littermates |
Lean Littermate Mice | Blood Glucose Reduction | ED₂₅ = 131 mg/kg p.o. | Confirms activity in non-diabetic physiology |
Monkeys | Blood Glucose Reduction (6h) | MED = 10 mg/kg p.o.; ED₂₅ = 33 mg/kg p.o. | Cross-species efficacy demonstrated |
Sari 59-801 (α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol) occupies a distinct niche within indole-oxazole hybrids. Its structure integrates a 3-substituted indole core linked to a 3-ethyl-5-methylisoxazole moiety at the 2-position, with a key ethanolamine side chain (-CH(OH)CH₂N(CH₃)₂) at the indole 3-position. This architecture differs fundamentally from sulfonylureas (lacking the aromatic sulfonamideurea pharmacophore) and from meglitinide/glinide insulin secretagogues developed later. The dimethylaminoethanol side chain is critical for activity, likely facilitating interactions with cellular targets or membranes. The isoxazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity, contributes significantly to target engagement. The ethyl and methyl substituents on this ring provide optimal steric and electronic properties [1] [3] [5].
Structure-Activity Relationship (SAR) studies within this chemical class, though not fully detailed in public literature, suggest key features:
This scaffold offered a template for further exploration. However, subsequent research shifted towards incretin-based therapies (GLP-1 receptor agonists, DPP-4 inhibitors) and SGLT2 inhibitors, reducing focus on pure secretagogues like Sari 59-801 derivatives. Nevertheless, it remains a reference point for novel insulin secretagogue design exploring non-sulfonylurea pathways [5].
Table 3: Structural Features and Putative Roles in Sari 59-801 Activity
Structural Element | Chemical Description | Putative Role in Activity/Pharmacology |
---|---|---|
Indole Nucleus | 1H-Indole, unsubstituted at N1 | Core scaffold; N-H likely involved in hydrogen bonding |
Isoxazole Moiety | 3-Ethyl-5-methylisoxazol-4-yl at C2 | Electron-rich heterocycle; potential target interactions |
Ethanolamine Side Chain | -CH(OH)CH₂N(CH₃)₂ at C3 | Crucial for potency; tertiary amine may facilitate membrane interaction or act as hydrogen bond acceptor; alcohol as donor |
C3 Indole Substitution Pattern | Methanol substitution at C3 | Creates chiral center; optimal spatial placement of side chain |
Isoxazole 3-Substituent | Ethyl group | Optimal lipophilicity and steric bulk |
Isoxazole 5-Substituent | Methyl group | Modulates electronic properties and metabolic stability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1